(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461079
InChI: InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)13-16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-,16?/m0/s1
SMILES: CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13461079

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide
Standard InChI InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)13-16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key UMNSMOBBLNWFMH-LBAUFKAWSA-N
Isomeric SMILES CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N
SMILES CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide, reflects its distinct stereochemistry and functional groups:

  • Pyrrolidine core: A five-membered saturated ring with a nitrogen atom at position 1, substituted with a benzyl group.

  • Propionamide backbone: A three-carbon chain terminating in an amide group, with an amino substituent at the α-position.

  • Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems .

PropertyValue
Molecular FormulaC₁₈H₂₈N₃O
Molecular Weight302.44 g/mol
CAS Registry Number1354026-40-6
SMILESCC@HC(=O)N(CC1CCN(Cc2ccccc2)C1)CC
InChIKeyQCEPSFNEGREPPM-MBIQTGHCSA-N

The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ethyl and pyrrolidine moieties contribute to conformational flexibility .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide involves multi-step organic reactions:

  • Pyrrolidine functionalization: Benzylation of pyrrolidine at the nitrogen atom using benzyl bromide under basic conditions.

  • Propionamide formation: Coupling of (S)-2-aminopropionic acid with the pyrrolidine intermediate via carbodiimide-mediated amidation .

  • N-Ethylation: Alkylation of the secondary amine using ethyl iodide in the presence of a base like potassium carbonate .

Key challenges include maintaining stereochemical integrity during amide bond formation and avoiding over-alkylation .

Physicochemical Profile

ParameterValue
LogP (Octanol-Water)2.1 ± 0.3 (predicted)
Solubility12 mg/mL in DMSO
pKa8.2 (amine), 10.5 (amide)

The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, favorable for CNS-targeted applications .

Pharmacological and Biological Activity

In Vitro and In Vivo Efficacy

  • Anticonvulsant activity: In murine models, related compounds reduced seizure duration by 40–60% in maximal electroshock (MES) tests .

  • Neuroprotection: Enhanced glutamate uptake in primary glial cultures (EC₅₀ = 3.2 µM) .

Comparative Analysis with Structural Analogs

CompoundMolecular TargetEC₅₀/IC₅₀Key Structural Difference
(S)-Target CompoundEAAT2 (predicted)PendingPyrrolidin-3-ylmethyl, ethylamide
(R)-AS-1 EAAT2 PAM1.8 µMDioxopyrrolidine, R-configuration
VC8234607TRPV1 antagonist0.4 µMPyrrolidin-2-ylmethyl, acetamide

The ethylamide group in the target compound may reduce metabolic clearance compared to acetylated analogs .

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